Tes-adt

Description

Structure

3D Structure

Properties

IUPAC Name |

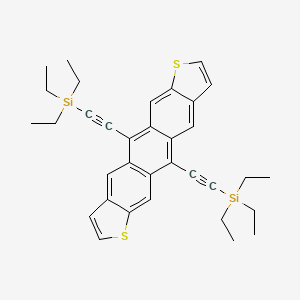

triethyl-[2-[12-(2-triethylsilylethynyl)-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,17,19-nonaen-2-yl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38S2Si2/c1-7-37(8-2,9-3)19-15-27-29-21-25-13-17-36-34(25)24-32(29)28(16-20-38(10-4,11-5)12-6)30-22-26-14-18-35-33(26)23-31(27)30/h13-14,17-18,21-24H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBWUHOMYZZKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C#CC1=C2C=C3C(=CC2=C(C4=C1C=C5C=CSC5=C4)C#C[Si](CC)(CC)CC)C=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38S2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731257 | |

| Record name | [Anthra[2,3-b:6,7-b']bisthiene-5,11-diyldi(ethyne-2,1-diyl)]bis(triethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851817-11-3 | |

| Record name | [Anthra[2,3-b:6,7-b']bisthiene-5,11-diyldi(ethyne-2,1-diyl)]bis(triethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the photophysical properties of TES-ADT

An In-depth Technical Guide to the Photophysical Properties of 5,11-Bis(triethylsilylethynyl)anthradithiophene (TES-ADT)

Introduction

5,11-Bis(triethylsilylethynyl)anthradithiophene, commonly known as this compound, is a prominent organic semiconductor material recognized for its applications in organic field-effect transistors (OFETs) and other optoelectronic devices.[1][2] Its molecular structure, featuring a fused anthradithiophene core functionalized with triethylsilylethynyl side groups, provides a combination of high charge carrier mobility, solution processability, and interesting photophysical properties.[3][4] This guide provides a detailed overview of the core photophysical characteristics of this compound, intended for researchers and professionals in materials science and drug development.

Core Photophysical Properties

The photophysical behavior of this compound is dictated by its electronic structure, which governs how the molecule interacts with light. Key quantitative parameters are summarized in the tables below.

Data Presentation

Table 1: Absorption and Emission Properties of this compound in Toluene

| Property | Value | Conditions |

| Absorption Edge | ~575 nm (2.16 eV) | 0.2 mM in Toluene |

| Emission Peak (0-0) | ~580 nm | 0.2 mM in Toluene, 520 nm CW laser excitation |

| Emission Peak (0-1) | ~610 nm | 0.2 mM in Toluene, 520 nm CW laser excitation |

| Emission Peak (0-2) | ~660 nm | 0.2 mM in Toluene, 520 nm CW laser excitation |

| Data sourced from Nishimura et al. (2019).[1][5] |

Table 2: Electronic Energy Levels of this compound

| Energy Level | Value | Method/Source |

| Singlet Energy (S₁) | 2.16 eV | From absorption edge at ~575 nm[1][5] |

| Triplet Energy (T₁) | 1.08 eV (~1150 nm) | Phosphorescence from a film sample[1][5] |

Table 3: Quantum Yield and Efficiency of this compound

| Parameter | Value | State/System |

| Fluorescence Quantum Yield (FL-QY) | ~3% | Solid-state film[6] |

| Triplet-Triplet Annihilation (TTA) Efficiency | 20% | In a system with PbS quantum dots[5][7] |

| Upconversion Quantum Efficiency (ηUC) | (1.5 ± 0.5)% | Solid film with PbS QD and DBP dopant (980 nm excitation)[6] |

Table 4: Excited State Dynamics of this compound

| Parameter | Value | System/Conditions |

| Triplet Decay Lifetime | 10.6 µs | Estimated via mono-exponential fitting[8] |

| Triplet Exciton Extraction Rate Constant (from PbS QDs) | ~2 x 10⁸ s⁻¹ | With 1064 nm excitation[5][7] |

Key Photophysical Processes and Applications

This compound is particularly notable for its role in Triplet-Triplet Annihilation (TTA) based Photon Upconversion (PUC) .[1] In this process, a sensitizer (often a quantum dot) absorbs low-energy photons and transfers its triplet energy to this compound molecules.[7] Two such excited triplet excitons on this compound molecules can then annihilate, promoting one molecule to an excited singlet state, which subsequently decays via fluorescence, emitting a higher-energy photon.[8] The relatively low triplet energy of this compound (1.08 eV) makes it suitable for upconverting near-infrared (NIR) light into the visible spectrum.[5][7]

The thiophene groups in the this compound structure are proposed to facilitate a close association with the surface of lead sulfide (PbS) quantum dots.[7] This close proximity enhances the efficiency of triplet energy transfer from the quantum dot sensitizer to the this compound annihilator.[1][7]

Experimental Protocols

The characterization of this compound's photophysical properties involves several standard spectroscopic techniques.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the ground-state absorption spectrum and identify the energy of the S₀ → S₁ transition.

-

Methodology:

-

A solution of this compound is prepared in a suitable solvent (e.g., toluene) at a known concentration (e.g., 0.2 mM).[1]

-

The solution is placed in a quartz cuvette with a defined path length (typically 1 cm).

-

A UV-Vis spectrophotometer is used to measure the absorbance of the sample over a range of wavelengths (e.g., 300-800 nm).[9]

-

A baseline spectrum of the pure solvent is recorded and subtracted from the sample spectrum to correct for solvent absorption.[9]

-

The absorption edge is used to estimate the S₁ energy level.[1]

-

Steady-State Fluorescence Spectroscopy

-

Objective: To measure the emission spectrum of this compound upon photoexcitation.

-

Methodology:

-

A dilute solution of this compound is prepared to avoid re-absorption effects.

-

The sample is excited at a wavelength where it absorbs strongly, for instance, using a 520 nm continuous wave (CW) laser.[1][5]

-

The emitted light is collected, typically at a 90-degree angle to the excitation beam, and passed through a monochromator.

-

A detector (e.g., a photomultiplier tube or CCD) records the intensity of the emitted light as a function of wavelength.[10] The resulting spectrum reveals the characteristic vibronic progression of the emission peaks.[1][5]

-

Fluorescence Quantum Yield (FL-QY) Measurement

-

Objective: To quantify the efficiency of the fluorescence process.

-

Methodology (Relative Method):

-

A reference standard with a well-known quantum yield is chosen (e.g., Rhodamine 6G).

-

The absorption and emission spectra of both the this compound sample and the reference standard are measured under identical experimental conditions (excitation wavelength, slit widths).

-

The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for a series of dilute solutions of both the sample and the standard.

-

The quantum yield of this compound (Φsample) is calculated using the following equation: Φsample = Φref * (msample / mref) * (nsample² / nref²) where Φ is the quantum yield, m is the gradient of the plot, and n is the refractive index of the solvent used for the sample and reference.

-

Time-Resolved Spectroscopy

-

Objective: To measure the lifetime of excited states, such as the triplet state.

-

Methodology (e.g., Transient Absorption Spectroscopy):

-

The sample is excited by an ultrashort laser pulse (pump pulse) to generate an excited state population.

-

A second, broadband, and time-delayed laser pulse (probe pulse) is passed through the sample.

-

The change in the absorbance of the probe pulse is measured as a function of wavelength and the time delay between the pump and probe pulses.

-

The decay of the transient absorption signal at a specific wavelength corresponding to the T₁ → Tₙ transition (around 920-930 nm for this compound) provides the lifetime of the triplet state.[8]

-

Mandatory Visualizations

Diagrams of Pathways and Workflows

Caption: Jablonski diagram illustrating the primary photophysical transitions in this compound.

Caption: Workflow for TTA Photon Upconversion using this compound as the annihilator.

Caption: Flowchart of the experimental protocol for characterizing this compound.

References

- 1. Photon upconversion utilizing energy beyond the band gap of crystalline silicon with a hybrid this compound/PbS quantum dots system - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00821G [pubs.rsc.org]

- 2. lumtec.com.tw [lumtec.com.tw]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. scholars.uky.edu [scholars.uky.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photon upconversion utilizing energy beyond the band gap of crystalline silicon with a hybrid this compound/PbS quantum dots system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

Unlocking Solar Energy's Potential: A Technical Guide to TES-ADT's Triplet Energy and Singlet Fission Capabilities

For Immediate Release

Palo Alto, CA – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the triplet energy and singlet fission potential of 5,11-bis((triethylsilyl)ethynyl)anthradithiophene (TES-ADT) and its derivatives. This whitepaper provides a comprehensive overview of the photophysical properties, experimental methodologies, and underlying mechanisms that position these materials as promising candidates for next-generation solar energy technologies. The document collates key quantitative data, details experimental protocols, and presents visual diagrams of the core processes to facilitate a deeper understanding and further research in this critical field.

The efficiency of solar cells can be significantly enhanced by materials capable of singlet fission, a process where a single light-particle, or photon, generates two excited states called triplet excitons. This phenomenon has the potential to surpass the theoretical maximum efficiency of conventional solar cells. This compound and its fluorinated derivative, diF-TES-ADT, have emerged as leading materials in this area due to their favorable electronic properties and high singlet fission yields.

This technical guide summarizes the critical photophysical parameters of this compound and diF-TES-ADT, including their singlet and triplet energy levels, which are crucial for efficient singlet fission. A key finding is that the triplet energy (T₁) of both compounds is approximately 1.08 eV, a value that is energetically favorable for the singlet fission process where the energy of the initial singlet state is roughly twice that of the resulting triplet states. Furthermore, diF-TES-ADT, in particular, exhibits a singlet fission quantum yield approaching 100%, signifying its exceptional efficiency in converting one photon into two triplet excitons.[1]

The guide also provides detailed experimental protocols for key analytical techniques used to characterize these materials. These methodologies, including transient absorption spectroscopy, time-correlated single photon counting, and cryogenic fluorescence microscopy, are presented in a manner to assist researchers in designing and executing their own experiments. By offering a clear and concise summary of these complex procedures, this document aims to accelerate the pace of discovery and innovation in the field of organic photovoltaics.

Key Photophysical Data of this compound and Derivatives

The following table summarizes the essential quantitative data for this compound and diF-TES-ADT, providing a clear comparison of their photophysical properties.

| Compound | Singlet Energy (S₁) (eV) | Triplet Energy (T₁) (eV) | Singlet Fission Quantum Yield (ΦSF) | Key Emission Peaks (eV) |

| This compound | 2.16[2] | 1.08[2] | - | - |

| diF-TES-ADT | ~2.10 (0-0 emission)[3] | 1.08[3] | Near 100%[1] | 2.10, 1.96, 1.85[3] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for researchers to investigate the photophysical properties of this compound and similar materials.

Synthesis and Purification of diF-TES-ADT

-

Synthesis: The synthesis of 2,8-difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene (diF-TES-ADT) is performed as previously reported in the literature.[4] The process typically involves the condensation of 5-fluoro-thiophene-2,3-dialdehyde with a suitable hydroquinone derivative, followed by functionalization with triethylsilylacetylene. Both syn- and anti-isomers are generally present in the final product.[4]

-

Purification: The synthesized material is purified using standard chromatographic techniques, such as column chromatography on silica gel, to separate the desired product from any unreacted starting materials or byproducts. The purity of the final compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Thin Film Preparation

-

Substrate Preparation: Substrates, such as z-cut quartz, are cleaned meticulously prior to film deposition. This typically involves sonication in a series of solvents (e.g., acetone, isopropanol) followed by oxygen plasma treatment to ensure a pristine surface for uniform film formation.

-

Spin-Coating: A solution of diF-TES-ADT in a suitable solvent (e.g., chloroform) is prepared. The solution is then spin-coated onto the prepared substrate. The spin speed and time are optimized to achieve a desired film thickness, for example, a uniform flat surface with an average thickness of 134 nm.[3]

Transient Absorption (TA) Spectroscopy

-

Objective: To probe the dynamics of excited states, including the formation of the triplet pair state, following photoexcitation.

-

Experimental Setup: A femtosecond laser system is used to generate both the pump and probe pulses. The pump pulse excites the sample, and the time-delayed probe pulse measures the change in absorption of the sample as a function of time and wavelength.

-

Procedure:

-

The thin film sample is placed in the path of the laser beams.

-

The pump pulse excites the sample at a wavelength where it absorbs strongly.

-

The broadband probe pulse, with a variable time delay relative to the pump pulse, is passed through the excited region of the sample.

-

The change in absorbance (ΔA) is recorded as a function of wavelength and delay time.

-

-

Data Analysis: The TA data reveals the kinetics of the excited state processes. A rising component in the TA signal on a picosecond timescale can be attributed to the population of the triplet pair (TT) state, while a decaying component can represent the depletion of the singlet state.[1] The ratio of the rates of these processes can be used to estimate the TT formation efficiency.[1]

Time-Correlated Single Photon Counting (TCSPC)

-

Objective: To measure the fluorescence lifetime of the singlet excited state.

-

Experimental Setup: A pulsed laser with a high repetition rate is used to excite the sample. A sensitive single-photon detector measures the arrival time of the emitted photons relative to the laser pulse.

-

Procedure:

-

The sample is excited with a low-intensity pulsed laser to ensure that no more than one photon is detected per excitation cycle.

-

The time difference between the laser pulse and the detection of an emitted photon is measured and recorded.

-

This process is repeated for a large number of photons to build a histogram of photon arrival times.

-

-

Data Analysis: The resulting histogram represents the fluorescence decay profile. This decay curve can be fitted to an exponential function to determine the fluorescence lifetime of the singlet state.

Cryogenic Fluorescence Microscopy

-

Objective: To correlate the singlet fission efficiency with the local morphology of the thin film at low temperatures.

-

Experimental Setup: A microscope equipped with a cryostat is used to cool the sample to cryogenic temperatures. A laser is used for excitation, and a spectrometer and a sensitive camera are used to collect the fluorescence emission.

-

Procedure:

-

The thin film sample is mounted in the cryostat and cooled to the desired temperature (e.g., 150 K).

-

The sample is excited with a laser, and the fluorescence emission is collected through the microscope objective.

-

Hyperspectral images are acquired, providing both spatial and spectral information about the emission.

-

-

Data Analysis: The steady-state photoluminescence spectra at different temperatures can reveal the presence of different emissive species, such as the singlet state (S₁) and the correlated triplet pair state (¹(TT)).[3] By analyzing the relative intensities of these emission peaks, the primary singlet fission efficiency can be correlated with the local crystallinity of the film.[3]

Visualizing the Singlet Fission Process

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of singlet fission in this compound and a typical experimental workflow for its characterization.

References

- 1. [2201.03133] High symmetry anthradithiophene molecular packing motifs promote thermally-activated singlet fission [arxiv.org]

- 2. Photon upconversion utilizing energy beyond the band gap of crystalline silicon with a hybrid this compound/PbS quantum dots system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Microstructure determines crystallinity-driven singlet fission efficiency in diF-TES-ADT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsapps.nist.gov [tsapps.nist.gov]

Crystal Structure and Polymorphism of TES-ADT Films: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of 5,11-bis(triethylsilylethynyl) anthradithiophene (TES-ADT), a well-studied organic semiconductor. Understanding and controlling the solid-state packing of this compound is critical for optimizing its optoelectronic properties and ensuring reproducible device performance. This document details the known polymorphs, the experimental protocols for their preparation and characterization, and the interplay between processing conditions and crystalline form.

Introduction to this compound Polymorphism

This compound is known for its rich phase behavior, exhibiting multiple crystalline forms, or polymorphs, each with distinct molecular packing and, consequently, different electronic properties.[1] The ability to selectively induce the formation of a specific polymorph is a key area of research aimed at harnessing the full potential of this material. At least four distinct polymorphs have been identified in the literature: α, β, γ, and δ.[1] The α-phase is often targeted due to its superior charge-transport properties compared to the other known polymorphs.[1]

Crystallographic Data of this compound Polymorphs

The crystallographic parameters of the four identified this compound polymorphs are summarized in the table below. These differences in unit cell dimensions and angles reflect the varied molecular packing arrangements.

| Unit Cell Parameter | α-phase | β-phase | γ-phase | δ-phase |

| a (Å) | 6.7 | 10.5 | 18.5 | 6.9 |

| b (Å) | 7.3 | 10.5 | 21.8 | 7.4 |

| c (Å) | 16.7 | 12.4 | 97.1 | 16.6 |

| α (°) | 98.1 | 90 | 90 | 96 |

| β (°) | 94.5 | 114.2 | 90 | 96 |

| γ (°) | 103.9 | 90 | 89.5 | 106 |

Experimental Protocols

This section details the methodologies for the fabrication and characterization of this compound films, focusing on techniques to control and analyze their polymorphic nature.

Thin Film Fabrication

3.1.1. Solution Shearing

Solution shearing is a technique that allows for the controlled deposition of organic semiconductor films with a high degree of molecular alignment. The properties of the resulting film are highly dependent on parameters such as the shearing speed and substrate temperature.

-

Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., toluene, chloroform) at a concentration typically ranging from 5 to 20 mg/mL.

-

Substrate Preparation: Utilize a silicon wafer with a thermally grown oxide layer (SiO2/Si) as the substrate. Clean the substrate sequentially with deionized water, acetone, and ethanol, followed by drying under a stream of nitrogen.

-

Shearing Process:

-

Place the substrate on a heated stage, with the temperature maintained in a range of 25–120 °C.

-

Dispense a small volume of the this compound solution onto the substrate.

-

Bring a shearing blade (e.g., a glass slide) into contact with the solution to create a meniscus.

-

Move the blade at a constant speed (typically in the range of 0.1 to 20 mm/s) across the substrate to deposit the film. The shearing speed is a critical parameter for controlling polymorphism.

-

3.1.2. Spin Coating

Spin coating is a widely used technique for fabricating uniform thin films from solution.

-

Solution Preparation: Dissolve this compound in a solvent like toluene or chloroform to a concentration of 1-10 mg/mL.

-

Substrate Preparation: Clean the substrate (e.g., SiO2/Si) as described for solution shearing.

-

Coating Process:

-

Dispense the this compound solution onto the center of the substrate.

-

Spin the substrate at a specific speed, typically between 1000 and 4000 RPM, for 30-60 seconds. The spinning speed and time determine the film thickness.

-

The film can be subsequently annealed to promote crystallization.

-

3.1.3. Post-Deposition Annealing

-

Thermal Annealing: After film deposition, thermal annealing can be performed on a hot plate in a nitrogen atmosphere. A typical procedure involves heating the film to 80 °C for 60 minutes to improve the microstructure and electrical characteristics.[2]

-

Solvent Vapor Annealing: This technique involves exposing the film to a saturated solvent vapor atmosphere to induce recrystallization and improve molecular ordering. For this compound, exposing the film to dichloroethane vapor for approximately 2 minutes has been shown to dramatically improve device performance by inducing crystallization.[3]

Characterization Techniques

3.2.1. Grazing-Incidence X-ray Diffraction (GIXD)

GIXD is a powerful technique for determining the crystal structure and orientation of thin films.

-

Instrument Setup: A diffractometer equipped with a Cu Kα X-ray source and a 2D detector is typically used.

-

Measurement Parameters:

-

The X-ray beam is directed at the film surface at a shallow angle of incidence (typically below 0.2°).

-

Diffraction patterns are collected over a range of scattering angles (2θ).

-

The out-of-plane and in-plane molecular packing can be analyzed from the positions and intensities of the diffraction peaks.

-

3.2.2. Atomic Force Microscopy (AFM)

AFM is used to visualize the surface morphology and topography of the this compound films.

-

Imaging Mode: Tapping mode is commonly used to minimize damage to the soft organic film.

-

Data Acquisition:

-

A sharp tip mounted on a cantilever is scanned across the film surface.

-

The cantilever's deflection is monitored by a laser and photodiode system to generate a topographical map of the surface.

-

From the AFM images, information about crystal size, shape, and film roughness can be obtained.

-

3.2.3. Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of this compound, providing information about melting points, crystallization temperatures, and polymorphic transformations.

-

Sample Preparation: A small amount of the this compound material (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Measurement Protocol:

-

The sample is heated at a constant rate (e.g., 10 °C/min).

-

The heat flow into the sample is measured as a function of temperature.

-

Endothermic peaks correspond to melting, while exothermic peaks indicate crystallization. The presence of multiple peaks can signify polymorphic transitions. For instance, in the first heating scan of as-cast this compound films, two endotherms are observed around 135-137 °C and 153-155 °C, with an exothermic process in between, which is attributed to the melting of the α-phase and subsequent crystallization into the β-phase.[1]

-

Polymorph Control and Formation Pathways

The formation of a specific this compound polymorph is a kinetically and thermodynamically controlled process influenced by various experimental parameters. The following diagrams illustrate these relationships.

Conclusion

The polymorphic nature of this compound presents both a challenge and an opportunity for the development of high-performance organic electronic devices. A thorough understanding of the different crystalline phases and the ability to control their formation through careful selection of processing conditions are paramount. This guide provides a foundational understanding of the crystal structures, experimental methodologies, and processing-structure relationships for this compound films, serving as a valuable resource for researchers in the field. The provided protocols and workflows offer a starting point for the rational design and fabrication of this compound-based devices with optimized and reproducible performance.

References

An In-Depth Technical Guide to the Synthesis and Purification of 5,11-Bis(triethylsilylethynyl)anthradithiophene (TES-ADT)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 5,11-Bis(triethylsilylethynyl)anthradithiophene (TES-ADT), a key organic semiconductor utilized in the advancement of organic electronics. The following sections detail the necessary reagents, step-by-step experimental protocols, and purification techniques, supported by quantitative data and visual workflows to ensure clarity and reproducibility in a laboratory setting.

Synthesis Pathway

The synthesis of this compound is a two-step process that begins with the bromination of the anthradithiophene core, followed by a Sonogashira cross-coupling reaction to introduce the triethylsilylethynyl functional groups. This method, pioneered by the Anthony research group, provides a reliable route to high-purity this compound.[1]

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established synthetic procedures and provide a detailed methodology for the preparation of this compound.

Synthesis of 5,11-Dibromoanthradithiophene (Intermediate)

This initial step involves the electrophilic bromination of the anthradithiophene core at the 5 and 11 positions.

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Anthradithiophene | 250.36 | 1.00 g | 3.99 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.51 g | 8.48 |

| Chloroform (CHCl₃) | 119.38 | 50 mL | - |

Procedure:

-

In a round-bottom flask, dissolve anthradithiophene in chloroform.

-

Add N-Bromosuccinimide (NBS) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Synthesis of 5,11-Bis(triethylsilylethynyl)anthradithiophene (this compound)

The final product is synthesized via a palladium-catalyzed Sonogashira cross-coupling reaction between the dibrominated intermediate and triethylsilylacetylene.

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 5,11-Dibromoanthradithiophene | 408.16 | 1.00 g | 2.45 |

| Triethylsilylacetylene | 140.32 | 0.86 g (1.2 mL) | 6.13 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.14 g | 0.12 |

| Copper(I) Iodide (CuI) | 190.45 | 0.05 g | 0.26 |

| Toluene | 92.14 | 40 mL | - |

| Diisopropylamine | 101.19 | 10 mL | - |

Procedure:

-

To a dried Schlenk flask, add 5,11-dibromoanthradithiophene, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene and diisopropylamine via syringe.

-

Add triethylsilylacetylene dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter through a pad of silica gel, washing with toluene.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification

Purification of the final product is critical to achieve the high purity required for electronic applications. This is typically achieved through a combination of column chromatography and recrystallization.

Caption: Purification workflow for this compound.

Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase (Eluent): A gradient of hexane and dichloromethane, starting with pure hexane and gradually increasing the polarity with dichloromethane. The optimal eluent composition should be determined by TLC analysis.

-

Procedure:

-

Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica onto the top of the column.

-

Elute the column with the hexane/dichloromethane gradient.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Recrystallization

-

Solvent System: A mixture of a good solvent (e.g., a minimal amount of hot hexane or toluene) and a poor solvent (e.g., ethanol or methanol).

-

Procedure:

-

Dissolve the purified product from column chromatography in a minimum amount of hot solvent.

-

Slowly add the poor solvent until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.

-

Characterization Data

The following table summarizes typical characterization data for successfully synthesized and purified this compound.

| Property | Value |

| Appearance | Bright yellow to orange crystalline solid |

| Yield (after purification) | 75-85% |

| Melting Point | > 250 °C (decomposes) |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.65 (s, 2H), 8.52 (s, 2H), 1.15 (t, 18H), 0.85 (q, 12H) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 142.1, 131.9, 129.8, 125.4, 124.7, 105.2, 101.8, 8.2, 4.9 |

| Mass Spectrometry (APCI-MS) | m/z = 567.2 [M+H]⁺ |

This guide provides a foundational framework for the synthesis and purification of 5,11-Bis(triethylsilylethynyl)anthradithiophene. Researchers are encouraged to consult the primary literature for further details and to adapt these procedures as necessary for their specific laboratory conditions and safety protocols.

References

In-Depth Technical Guide: Electronic Bandgap and Molecular Orbital Levels of TES-ADT

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylsilylethynyl anthradithiophene (TES-ADT) is a solution-processable organic semiconductor that has garnered significant interest for its potential applications in organic electronics. A thorough understanding of its electronic properties, specifically the electronic bandgap and the energy levels of its molecular orbitals, is paramount for designing and optimizing devices. This technical guide provides a comprehensive overview of the electronic bandgap and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound, detailing the experimental and computational methodologies used for their determination.

Quantitative Data Summary

The electronic properties of this compound, including its molecular orbital energy levels and bandgap, are crucial for predicting its charge transport characteristics and its performance in electronic devices. The following table summarizes the key quantitative data available for this compound and a closely related fluorinated derivative, which provides valuable comparative insight.

| Parameter | This compound | ADT-TES-F | Method |

| HOMO Energy Level | Not explicitly found | -5.4 eV | Differential Pulse Voltammetry[1] |

| LUMO Energy Level | Not explicitly found | -3.5 eV | Differential Pulse Voltammetry[1] |

| Electrochemical Bandgap | Not explicitly found | 1.9 eV | Calculated from HOMO/LUMO |

| Triplet Energy | 1.08 eV | Not Found | Photon Upconversion Spectroscopy[1] |

| Optical Bandgap | Estimated from UV-Vis | Not Found | UV-Vis Spectroscopy |

Note: Specific experimental values for the HOMO and LUMO of this compound from cyclic voltammetry were not found in the literature reviewed. The values for ADT-TES-F, a fluorinated analog, are provided as a close approximation.[1] The optical bandgap of this compound can be estimated from its UV-Vis absorption spectrum.

Experimental Protocols

The determination of the electronic bandgap and molecular orbital levels of organic semiconductors like this compound relies on a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV) for HOMO and LUMO Level Determination

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of this compound is typically in the millimolar range.

-

Electrochemical Cell: A three-electrode setup is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Internal Standard: Ferrocene is commonly used as an internal standard for calibrating the potential scale. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential.

-

Measurement: The potential of the working electrode is swept linearly with time towards positive potentials to induce oxidation and then reversed to negative potentials to induce reduction. The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram.

-

Data Analysis:

-

The onset potentials of the first oxidation (Eox) and first reduction (Ered) peaks are determined from the voltammogram.

-

The HOMO and LUMO energy levels are then calculated using the following empirical formulas, referencing the ferrocene internal standard:

-

EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

The value 4.8 eV is the absolute energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

-

-

UV-Visible (UV-Vis) Spectroscopy for Optical Bandgap Determination

UV-Vis spectroscopy is used to determine the optical bandgap of a material by measuring its absorption of light as a function of wavelength.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., toluene). The concentration should be adjusted to ensure the absorbance is within the linear range of the spectrophotometer.

-

Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer over a relevant wavelength range. A reference cuvette containing only the solvent is used to obtain a baseline.

-

Data Analysis (Tauc Plot):

-

The absorption data (A) is converted to the absorption coefficient (α).

-

The photon energy (hν) is calculated from the wavelength (λ) using the equation: hν (eV) = 1240 / λ (nm).

-

A Tauc plot is constructed by plotting (αhν)n against hν. The value of 'n' depends on the nature of the electronic transition (n=2 for a direct bandgap semiconductor and n=1/2 for an indirect bandgap semiconductor). For organic semiconductors, n=2 is often used.

-

The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)n = 0). The intercept on the x-axis gives the value of the optical bandgap (Eg).

-

Computational Chemistry Methods

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and molecular orbital energies of organic molecules.

Methodology:

-

Molecular Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation.

-

Electronic Structure Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals.

-

Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A commonly used combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.

-

Data Analysis: The output of the calculation provides the energies of all molecular orbitals. The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are identified, and the HOMO-LUMO gap (which is related to the electronic bandgap) is calculated as the difference between these two energies.

Visualizations

Molecular Orbital Energy Level Diagram

Caption: Energy level diagram of ADT-TES-F showing HOMO, LUMO, and electrochemical bandgap.

Experimental Workflow for Electronic Property Determination

Caption: Workflow for experimental determination of electronic properties of this compound.

Relationship Between Experimental and Computational Methods

Caption: Interrelation of methods for determining electronic properties of this compound.

References

Navigating the Stability Landscape of Tesetaxel: A Technical Guide to Thermal Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesetaxel (formerly DJ-927) is a third-generation, orally bioavailable taxane that was investigated for the treatment of various solid tumors.[1] Like other taxanes, its complex molecular structure, while conferring therapeutic benefits, also presents challenges in terms of chemical stability. Understanding the thermal stability and degradation pathways of Tesetaxel is crucial for formulation development, establishing appropriate storage conditions, and ensuring patient safety. Although the clinical development of Tesetaxel was discontinued, the scientific principles governing its stability remain relevant for researchers working with similar complex molecules.[2][3]

This technical guide provides an in-depth overview of the potential thermal stability and degradation pathways of Tesetaxel, drawing upon available information and data from closely related taxanes, such as paclitaxel and docetaxel. It also outlines standard experimental protocols for conducting forced degradation studies in line with regulatory expectations.

Tesetaxel: Chemical Identity

A thorough understanding of Tesetaxel's structure is fundamental to predicting its degradation behavior.

| Property | Value |

| Chemical Name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,9,11,12,12b-Hexahydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[4][5]benz[1,2-b]oxet-5-one 6,12b-diacetate 9-benzoate 12-(N-tert-butoxycarbonyl-3-fluoro-β-alaninate) |

| Molecular Formula | C₄₆H₆₀FN₃O₁₃[4][6] |

| Molecular Weight | 881.98 g/mol [4] |

| Structure | See Figure 1 |

Figure 1: Chemical Structure of Tesetaxel Caption: The chemical structure of Tesetaxel, highlighting the core taxane ring and side chains.

Predicted Thermal Stability and Degradation Pathways

While specific studies on the forced degradation of Tesetaxel are not publicly available, the well-documented degradation pathways of paclitaxel and docetaxel provide a strong basis for predicting its behavior under thermal stress. The taxane core is susceptible to several degradation mechanisms, including epimerization, hydrolysis, and oxidation.[5][7][8]

Key Degradation Pathways

-

Epimerization: The chiral center at the C-7 position of the taxane ring is prone to epimerization, particularly under basic or neutral pH conditions.[5][9] This leads to the formation of 7-epi-taxanes, which may have reduced biological activity. For Tesetaxel, this would result in the formation of 7-epi-Tesetaxel.

-

Hydrolysis: The ester linkages in the Tesetaxel molecule are susceptible to hydrolysis, especially under acidic or basic conditions, which can be accelerated by heat. Key hydrolysis points include:

-

The C-13 side chain ester linkage, leading to the cleavage of the side chain and formation of the baccatin III core.[8]

-

The acetate group at C-10.

-

The benzoate group at C-2.

-

-

Oxidation: The taxane structure contains sites that can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives. For instance, in docetaxel, the formation of 6-oxo-docetaxel has been reported as a potential impurity.[10] Similar oxidative degradation could be anticipated for Tesetaxel.

The following diagram illustrates the predicted degradation pathways of Tesetaxel based on the known degradation of other taxanes.

Predicted Degradation Pathways of Tesetaxel.

Quantitative Data from Related Taxanes

The following table summarizes quantitative data from forced degradation studies of paclitaxel and docetaxel, which can serve as a reference for designing studies for Tesetaxel.

| Stress Condition | Compound | Degradation (%) | Key Degradation Products | Reference |

| Thermal (Solution, 65°C, 2h) | Paclitaxel | Not specified | Multiple degradation products | [11] |

| Thermal (Solid, 100°C, 48h) | Docetaxel | Not specified | Homogeneous and pure peak | [12] |

| Acidic Hydrolysis (0.1 N HCl, 60°C, 24h) | Docetaxel | Not specified | 7-epi-docetaxel | [1] |

| Basic Hydrolysis (0.1 N NaOH, RT, 2h) | Docetaxel | Not specified | 10-deacetyl baccatin III, 7-epi-10-deacetyl baccatin III, 7-epi-10-oxo-10-deacetyl baccatin III, 7-epi docetaxel, 7-epi-10-oxo-docetaxel | [1][7] |

| Oxidative (3% H₂O₂, RT, 24h) | Docetaxel | Not specified | Not specified | [1] |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[13] The following are generalized protocols based on ICH guidelines that can be adapted for Tesetaxel.[4][6]

Preparation of Stock Solution

Prepare a stock solution of Tesetaxel in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Stress Conditions

-

Thermal Degradation (Dry Heat):

-

Place a known amount of solid Tesetaxel in a stable, inert container.

-

Expose the sample to a temperature of 80-105°C for a specified period (e.g., 24-48 hours).

-

Analyze the sample at appropriate time points.

-

-

Thermal Degradation (Solution):

-

Dilute the stock solution with an appropriate solvent.

-

Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined duration.

-

Neutralize if necessary and analyze.

-

-

Acidic Hydrolysis:

-

Mix equal volumes of the Tesetaxel stock solution and a suitable acid (e.g., 0.1 N HCl).

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).

-

Neutralize the solution with an equivalent amount of base (e.g., 0.1 N NaOH) before analysis.

-

-

Basic Hydrolysis:

-

Mix equal volumes of the Tesetaxel stock solution and a suitable base (e.g., 0.1 N NaOH).

-

Keep the solution at room temperature for a defined period (e.g., 2 hours), as taxanes are often more sensitive to base.

-

Neutralize the solution with an equivalent amount of acid (e.g., 0.1 N HCl) before analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the Tesetaxel stock solution and an oxidizing agent (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a specified time (e.g., 24 hours).

-

Analyze the sample.

-

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is required to separate and quantify the parent drug and its degradation products.[14][15]

The following diagram illustrates a typical workflow for a forced degradation study.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmtech.com [pharmtech.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. researchgate.net [researchgate.net]

- 8. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ohira-sum.com [ohira-sum.com]

- 14. A stability-indicating HPLC assay method for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Charge Transport in TES-ADT Thin Films: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals on the charge transport characteristics of 5,11-bis(triethylsilylethynyl)anthradithiophene (TES-ADT) and its fluorinated derivatives in thin-film transistors.

The organic semiconductor 5,11-bis(triethylsilylethynyl)anthradithiophene (this compound) and its fluorinated counterparts, particularly 2,8-difluoro-TES-ADT (diF-TES-ADT), have emerged as promising materials for next-generation flexible electronics.[1][2] Their excellent solution processability, high charge carrier mobility, and environmental stability make them ideal candidates for applications in organic thin-film transistors (OTFTs).[1][2] This technical guide provides a comprehensive overview of the charge transport characteristics of this compound-based thin films, detailing experimental methodologies and summarizing key performance metrics.

Core Charge Transport Properties

The performance of this compound-based OTFTs is primarily evaluated by the field-effect mobility (µ), the threshold voltage (Vth), and the on/off current ratio (Ion/Ioff). These parameters are heavily influenced by the thin-film preparation method, solvent choice, and post-deposition treatments like thermal annealing. A summary of reported charge transport characteristics for this compound and diF-TES-ADT thin films under various processing conditions is presented below.

| Semiconductor | Deposition Method | Solvent | Mobility (cm²/Vs) | Threshold Voltage (V) | On/Off Ratio | Reference |

| F-TES ADT | Spin Coating | Toluene | 0.1 - 0.4 | - | - | [3] |

| F-TES ADT | Spin Coating | Chlorobenzene | 0.2 - 1.0 | - | - | [3] |

| diF-TES-ADT | Spin Coating (PFBT treated Au) | Chlorobenzene | 0.2 - 1.5 (up to >1.5) | 0 - 20 | - | [2] |

| diF-TES-ADT | Water-Surface Drag Coating | - | up to 16.1 (flexible) | - | - | [4][5] |

| diF-TES-ADT | Blade Shearing | - | 4.6 | - | - | [6] |

| diF-TES-ADT | Single Crystal (PVT) | - | up to 6 | - | ~1 x 10⁸ | [7][8] |

| This compound | Solution Shearing | Various | > 4 | - | - | [9] |

| This compound | Solvent-Assisted Crystallization | Chloroform | ~0.4 | - | - | [10][11] |

| This compound | Solvent-Assisted Crystallization | Toluene | ~0.22 | - | - | [11] |

| This compound | Solvent-Assisted Crystallization | THF | ~0.06 | - | - | [11] |

Table 1: Summary of charge transport characteristics for this compound and diF-TES-ADT thin films.

Experimental Protocols

The fabrication and characterization of this compound-based OTFTs involve a series of well-defined steps. The following is a generalized experimental protocol based on common practices reported in the literature.

Substrate Preparation and Device Fabrication:

A common device architecture is the bottom-gate, top-contact (BGTC) configuration.

-

Substrate Cleaning: The process typically begins with a heavily doped silicon wafer (n+-Si) acting as the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) serving as the gate dielectric. The substrate is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.

-

Dielectric Surface Treatment: To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or a polymer layer like polystyrene (PS) or divinyl-tetramethylsiloxane-bis(benzocyclobutene) (BCB).[12] This treatment passivates the surface and promotes better ordering of the organic semiconductor molecules.[12]

-

Semiconductor Deposition: The this compound or diF-TES-ADT solution (typically in a solvent like toluene or chlorobenzene) is then deposited onto the treated dielectric surface.[3] Common deposition techniques include:

-

Spin Coating: A widely used method for achieving uniform thin films.[2][3]

-

Blade Coating/Solution Shearing: These techniques can produce highly crystalline and aligned films, often resulting in higher mobility.[6][13]

-

Water-Surface Drag Coating (WSDC): A novel method that has been shown to yield large single-crystalline domains and significantly enhanced mobility.[4][5]

-

-

Thermal Annealing: After deposition, the films are often annealed at elevated temperatures (e.g., 60-90°C) to remove residual solvent and improve molecular ordering, which can enhance charge transport.[14]

-

Electrode Deposition: Finally, source and drain electrodes (typically gold, Au) are thermally evaporated onto the semiconductor layer through a shadow mask to define the channel length and width.[12] The gold electrodes are sometimes treated with a layer of pentafluorobenzenethiol (PFBT) to improve charge injection.[2][3]

Electrical Characterization:

The electrical characteristics of the fabricated OTFTs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or in ambient air).

-

Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant drain-source voltage (VDS) in the saturation regime. From the transfer curve, the field-effect mobility can be calculated using the following equation: ID = (μ * Ci * W) / (2 * L) * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length. The threshold voltage (Vth) is also extracted from this plot.

-

Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) at different gate-source voltages (VGS). This provides information about the current modulation and contact resistance.

Visualizing the Process and Components

To better understand the relationships between the material, device structure, and experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. scholars.uky.edu [scholars.uky.edu]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

Spectroscopic Characterization of TES-ADT: A Technical Guide to Absorption and Emission Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,11-Bis(triethylsilylethynyl)anthradithiophene (TES-ADT) is a functionalized organic semiconductor that has garnered significant interest for its applications in organic electronics, particularly in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). Its favorable charge transport properties and solution processability make it a versatile material for next-generation electronic devices. A thorough understanding of its photophysical properties, specifically its absorption and emission characteristics, is crucial for optimizing device performance and exploring new applications, including as a triplet annihilator in photon upconversion systems.

This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, focusing on its absorption and emission properties. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or considering the use of this promising organic semiconductor. This document outlines key quantitative data, detailed experimental protocols, and a visualization of the photon upconversion mechanism in which this compound plays a critical role.

Photophysical Properties of this compound in Solution

The photophysical properties of this compound have been primarily characterized in toluene solution. The absorption and emission spectra are key indicators of the molecule's electronic transitions and are fundamental to its application in optoelectronic devices.

Absorption and Emission Spectra

In a dilute toluene solution (0.2 mM), this compound exhibits a structured absorption spectrum with an absorption edge observed at approximately 575 nm, corresponding to the S0 → S1 energy gap of 2.16 eV. The emission spectrum, obtained upon excitation with a 520 nm continuous wave (CW) laser, displays well-defined vibronic peaks corresponding to the (0–0), (0–1), and (0–2) transitions.[1]

Table 1: Spectroscopic Properties of this compound in Toluene

| Property | Value | Reference |

| Absorption Maximum (λmax) | ~540 nm | [1] |

| Absorption Edge | ~575 nm | [1] |

| Emission Maximum (λem) | ~580 nm (0-0), 610 nm (0-1), 660 nm (0-2) | [1] |

| Singlet Energy (S1) | 2.16 eV | [1] |

| Triplet Energy (T1) | 1.08 eV (~1150 nm) | [1] |

Quantum Yield

The photoluminescence quantum yield (QY) of this compound in toluene is highly dependent on its concentration. At low concentrations, this compound is a highly efficient emitter. However, as the concentration increases, the QY decreases significantly. This concentration quenching is attributed to the formation of a triplet-triplet excimer state ((TT)1) and singlet fission, where one singlet exciton splits into two triplet excitons.[1]

Table 2: Concentration Dependence of Photoluminescence Quantum Yield of this compound in Toluene

| Concentration (mM) | Quantum Yield (QY) (%) | Reference |

| 0.2 | 74 | [1] |

| 1.0 | 70 | [1] |

| 100 | 2.6 | [1] |

Experimental Protocols

Accurate and reproducible spectroscopic characterization is paramount for understanding the properties of this compound. The following sections detail the methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To measure the absorption spectrum of this compound and determine its absorption maxima and absorption edge.

Materials and Equipment:

-

This compound

-

Spectroscopic grade toluene

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in toluene of a known concentration (e.g., 1 mM).

-

From the stock solution, prepare a series of dilutions to the desired concentrations (e.g., 0.2 mM). Ensure the absorbance at the maximum wavelength is within the linear range of the spectrophotometer (typically < 1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan (e.g., 300-800 nm).

-

Set the scan speed, slit width, and data interval according to the instrument's specifications for optimal resolution.

-

-

Measurement:

-

Fill a quartz cuvette with pure toluene to be used as a reference.

-

Fill a second quartz cuvette with the this compound solution.

-

Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path.

-

Perform a baseline correction with the reference cuvette.

-

Acquire the absorption spectrum of the this compound solution.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Determine the absorption edge by finding the onset of the lowest energy absorption band.

-

Fluorescence Emission Spectroscopy

Objective: To measure the fluorescence emission spectrum of this compound and determine its emission maxima.

Materials and Equipment:

-

This compound solution (prepared as for UV-Vis spectroscopy)

-

Quartz cuvettes (1 cm path length, four-sided polished)

-

Spectrofluorometer with a continuous wave (CW) laser or Xenon lamp excitation source and a sensitive detector (e.g., photomultiplier tube).

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the light source and detector to stabilize.

-

Set the excitation wavelength. This should be a wavelength where the sample absorbs strongly, but sufficiently far from the emission region to avoid scatter interference (e.g., 520 nm).

-

Set the emission wavelength range to be scanned (e.g., 530-800 nm).

-

Optimize the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

-

-

Measurement:

-

Place the cuvette containing the this compound solution in the sample holder.

-

Acquire the emission spectrum.

-

To correct for instrument response, a standard fluorophore with a known emission spectrum can be measured under the same conditions.

-

-

Data Analysis:

-

Identify the wavelengths of maximum emission (λem) corresponding to the different vibronic transitions.

-

Photoluminescence Quantum Yield (QY) Measurement (Integrating Sphere Method)

Objective: To determine the absolute photoluminescence quantum yield of this compound.

Materials and Equipment:

-

This compound solution

-

Spectroscopic grade toluene

-

Quartz cuvettes

-

Spectrofluorometer equipped with an integrating sphere

Procedure:

-

Instrument Setup:

-

Install the integrating sphere accessory in the spectrofluorometer.

-

Set the excitation wavelength as in the fluorescence emission measurement.

-

-

Measurement of Blank Sample (Solvent):

-

Place a cuvette containing only toluene inside the integrating sphere.

-

Measure the spectrum of the scattered excitation light from the solvent. This serves as the reference measurement.

-

-

Measurement of this compound Sample:

-

Place the cuvette containing the this compound solution inside the integrating sphere.

-

Measure the spectrum, which will include the scattered excitation light and the fluorescence emission from the sample.

-

-

Data Analysis:

-

The quantum yield is calculated by the instrument software based on the ratio of the integrated intensity of the emitted photons to the integrated intensity of the absorbed photons. The software compares the integrated intensity of the scattered excitation light from the blank and the sample to determine the number of absorbed photons. The integrated intensity of the emission spectrum of the sample gives the number of emitted photons.

-

Application in Photon Upconversion

This compound is a key component in hybrid photon upconversion (PUC) systems, particularly when paired with lead sulfide (PbS) quantum dots (QDs). In this system, this compound acts as a triplet annihilator, converting low-energy photons absorbed by the QDs into higher-energy visible light.

Photon Upconversion Workflow

The process of triplet-triplet annihilation (TTA) based photon upconversion in a this compound/PbS QD system can be visualized as a series of energy transfer steps.

Workflow Description:

-

Absorption: A low-energy photon is absorbed by a PbS quantum dot, promoting it to an excited singlet state (S1).

-

Intersystem Crossing (ISC): The excited quantum dot undergoes efficient intersystem crossing to a lower-energy triplet state (T1).

-

Triplet Energy Transfer (TET): The triplet exciton is transferred from the quantum dot to a nearby this compound molecule in its ground state (S0), exciting the this compound to its triplet state (T1).

-

Triplet-Triplet Annihilation (TTA): Two this compound molecules in their triplet states interact. One molecule is promoted to an excited singlet state (S1), while the other returns to its ground state.

-

Fluorescence: The excited this compound molecule in the S1 state relaxes to its ground state by emitting a higher-energy photon (fluorescence).

Conclusion

The spectroscopic characterization of this compound reveals it to be a highly fluorescent molecule in dilute solutions with a quantum yield that is sensitive to concentration. Its well-defined absorption and emission profiles, coupled with its suitable triplet energy level, make it an excellent candidate for applications in organic electronics and photon upconversion technologies. The experimental protocols outlined in this guide provide a framework for the reliable and reproducible characterization of this compound and similar organic semiconductors. Further research into the solid-state photophysics and the influence of different processing conditions will be crucial for the continued development and application of this versatile material.

References

Methodological & Application

Application Notes and Protocols for TES-ADT Organic Field-Effect Transistor (OFET) Fabrication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylsilylethynyl anthradithiophene (TES-ADT) is a solution-processable organic semiconductor that has garnered significant attention for its excellent charge transport properties and environmental stability, making it a prime candidate for applications in flexible electronics, sensors, and displays.[1][2] Its solubility in common organic solvents allows for the use of various deposition techniques, such as spin-coating, drop-casting, and solution shearing, enabling the fabrication of large-area and low-cost organic field-effect transistors (OFETs).[1][3] This document provides detailed application notes and experimental protocols for the fabrication of this compound-based OFETs, intended to guide researchers in producing high-performance devices. The potential application in drug development lies in the use of OFETs as highly sensitive biosensors.

Data Presentation

The performance of this compound OFETs is highly dependent on the fabrication parameters. The following tables summarize the quantitative data from various studies, highlighting the impact of different processing conditions on key device metrics such as carrier mobility (μ), on/off current ratio, and threshold voltage (Vth).

Table 1: Effect of Deposition Method on this compound OFET Performance

| Deposition Method | Solvent | Substrate | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Reference |

| Drop-casting | Toluene | Mylar | Not Specified | Not Specified | Not Specified | [4] |

| Spin-coating | Toluene | Si/SiO₂ | ~0.01 - 0.1 | > 10⁵ | Not Specified | [5] |

| Solution Shearing | Various | Si/SiO₂ | Up to 4.6 | > 10⁶ | Not Specified | [1] |

Table 2: Influence of Solvent Vapor Annealing on this compound OFET Performance

| Annealing Solvent | Annealing Time | Initial Mobility (cm²/Vs) | Final Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Reference |

| Dichloroethane | 2 min | ~10⁻³ | ~0.1 | > 10⁶ | Improved (less hysteresis) | [6][7] |

| Acetone | 2 min | ~10⁻³ | ~0.05 | > 10⁵ | Improved | [6] |

| Chloroform | 2 min | ~10⁻³ | ~0.08 | > 10⁵ | Improved | [6] |

| Tetrahydrofuran | 2 min | ~10⁻³ | ~0.06 | > 10⁵ | Improved | [6] |

Table 3: Performance of diF-TES-ADT OFETs

| Deposition Method | Polymer Binder | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Reference |

| Solution Shearing | Polystyrene (PS) | Not Specified | Not Specified | Not Specified | [8] |

| Solution Shearing | Poly(methyl methacrylate) (PMMA) | Not Specified | Not Specified | Not Specified | [8] |

| Single Crystal | None | Up to 6 | 1 x 10⁸ | ~0 | [9] |

Experimental Protocols

The following are detailed methodologies for the fabrication of this compound OFETs. A typical device architecture is a bottom-gate, bottom-contact (BGBC) or bottom-gate, top-contact (BGTC) structure on a Si/SiO₂ substrate.[1]

Protocol 1: Substrate Preparation

-

Substrate Cleaning:

-

Begin with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) which acts as the gate dielectric.

-

Sonication: Sequentially sonicate the substrates in a series of solvents to remove organic and inorganic contaminants. A common sequence is deionized (DI) water, acetone, and isopropanol for 15 minutes each.

-

Drying: Dry the substrates under a stream of dry nitrogen gas.

-

UV-Ozone Treatment: Expose the substrates to UV-ozone for 10-15 minutes to remove any remaining organic residues and to create a hydrophilic surface.[4]

-

-

Surface Modification (Optional but Recommended):

-

To improve the interface quality and promote better film formation, a self-assembled monolayer (SAM) can be applied to the dielectric surface.

-

For a hydrophobic surface, which can improve the crystallinity of this compound, treat the substrate with octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS). This is typically done by vapor deposition or solution immersion.

-

Protocol 2: this compound Solution Preparation

-

Materials:

-

5,11-Bis(triethylsilylethynyl)anthradithiophene (this compound)

-

High-purity solvent (e.g., toluene, chloroform, or chlorobenzene)

-

-

Procedure:

-

Prepare a solution of this compound in the chosen solvent. A typical concentration is 5-10 mg/mL.

-

Dissolve the this compound by stirring the solution at room temperature or with gentle heating (e.g., 40-60 °C) for several hours until fully dissolved. To ensure complete dissolution, it is advisable to stir overnight.[10]

-

Before deposition, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

-

Protocol 3: Thin Film Deposition

-

Dispensing: Place the prepared substrate on the spin coater chuck. Dispense the this compound solution onto the center of the substrate. The amount of solution will depend on the substrate size and desired film thickness.

-

Spinning:

-

A two-step process is often used:

-

A low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution across the substrate.

-

A high-speed spin (e.g., 1500-3000 rpm for 60 seconds) to achieve the desired film thickness.[11]

-

-

The final film thickness is inversely proportional to the square root of the spin speed.

-

-

Drying: After spinning, the film can be dried on a hotplate at a moderate temperature (e.g., 60-80 °C) for 10-30 minutes to remove residual solvent.

-

Dispensing: Place the substrate on a level surface. Carefully dispense a small droplet (e.g., 1 µL) of the this compound solution onto the desired channel area of the substrate.[4]

-

Drying: Cover the substrate with a petri dish or similar enclosure to slow down the solvent evaporation rate. This promotes the growth of larger crystalline domains. Allow the solvent to evaporate completely at room temperature.[4]

Protocol 4: Post-Deposition Treatment (Solvent Vapor Annealing)

Solvent vapor annealing is a crucial step to improve the crystallinity and, consequently, the performance of the this compound thin film.[6][7]

-

Setup: Place the substrate with the deposited this compound film in a sealed chamber (e.g., a petri dish with a lid or a desiccator).

-

Solvent Introduction: Place a small vial containing a few milliliters of the annealing solvent (e.g., dichloroethane, acetone, or chloroform) inside the chamber, ensuring it does not come into direct contact with the substrate.[6]

-

Annealing: Seal the chamber and leave the substrate exposed to the solvent vapor for a specific duration. A short time of 2 minutes has been shown to be effective.[6]

-

Drying: After annealing, remove the substrate from the chamber and allow any absorbed solvent to evaporate in a fume hood or under a gentle stream of nitrogen.

Protocol 5: Electrode Deposition (for Top-Contact Devices)

-

Masking: Place a shadow mask with the desired source and drain electrode pattern over the this compound film.

-

Deposition: Deposit the source and drain electrodes via thermal evaporation. A common choice of metal is gold (Au) with a thickness of 30-50 nm. An adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm) is often deposited first.

-

Device Completion: After deposition, carefully remove the shadow mask to reveal the final OFET structure.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and logical relationships in this compound OFET fabrication.

Caption: Experimental workflow for this compound OFET fabrication.

Caption: Common OFET device architectures.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Single-step processing of this compound based transistors | Laboratory of Organic Matter Physics [www-lfos.ung.si]

- 3. ossila.com [ossila.com]

- 4. physics.rutgers.edu [physics.rutgers.edu]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Influence of polymer binder on the performance of diF-TES-ADT based organic field effect transistor - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for TES-ADT as a Triplet Annihilator in Photon Upconversion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photon upconversion (UC) is a process that converts lower-energy photons into higher-energy ones, holding significant promise for a range of applications, from advanced solar energy harvesting to groundbreaking biomedical technologies. Triplet-triplet annihilation (TTA) is a highly efficient mechanism for achieving photon upconversion, particularly from near-infrared (NIR) to visible light. This is of special interest for biological applications due to the deep tissue penetration of NIR light.[1]

5,11-bis(triethylsilylethynyl)anthradithiophene (TES-ADT) has emerged as a compelling triplet annihilator for TTA-UC systems. Its low triplet energy level allows for the harvesting of low-energy photons, and it can be effectively sensitized by inorganic semiconductor quantum dots (QDs), such as lead sulfide (PbS) QDs.[2][3] This combination enables the conversion of NIR light to visible light, opening up possibilities for in vivo imaging, photodynamic therapy, and light-triggered drug release.[4][5]

These application notes provide a comprehensive overview of the use of this compound in TTA-UC, including its photophysical properties, experimental protocols for characterization and application, and potential uses in biomedical research and drug development.

Mechanism of Photon Upconversion with this compound

The TTA-UC process in a typical this compound system, sensitized by PbS QDs, involves several key steps:

-

Excitation of the Sensitizer: A low-energy photon (e.g., from a NIR laser) excites the PbS quantum dot, creating an exciton.

-

Triplet Energy Transfer (TET): The energy from the excited PbS QD is transferred to the this compound molecule, promoting it to its triplet excited state (T₁).[6]

-

Triplet-Triplet Annihilation (TTA): Two this compound molecules in their triplet states collide. One molecule transfers its energy to the other, resulting in one molecule returning to its ground state and the other being promoted to a higher-energy singlet excited state (S₁).[5]

-

Upconverted Photon Emission: The this compound molecule in the S₁ state relaxes to the ground state by emitting a higher-energy (visible) photon.[2]

Quantitative Data

The performance of this compound in TTA-UC systems has been characterized, providing key quantitative metrics for researchers.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Singlet Energy (S₁) | 2.16 eV | [2] |

| Triplet Energy (T₁) | 1.08 eV (approx. 1150 nm) | [2][3] |

| TTA Efficiency (ΦTTA) | 20% | [2][3] |

| Fluorescence Quantum Yield (in toluene) | Concentration-dependent |[7] |

Table 2: Performance of this compound/PbS QD Photon Upconversion System

| Parameter | Value | Reference |

|---|---|---|

| Excitation Wavelength | Up to 1100 nm | [2] |

| Upconverted Emission Peaks | 580 nm and 610 nm | [2] |